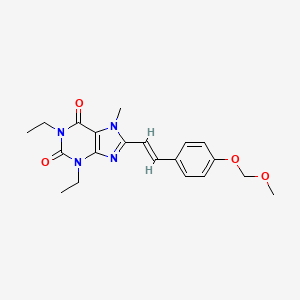
(E)-1,3-Diethyl-8-(4-methoxymethoxystyryl)-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-ジエチル-8-(4-メトキシメトキシスチリル)-7-メチルキサンチンは、キサンチンファミリーに属する合成化合物です。キサンチンは、さまざまな植物に一般的に見られるアルカロイドのグループであり、中枢神経系に対する興奮作用で知られています。この特定の化合物は、そのユニークなスチリル基とメトキシメトキシ置換基によって特徴付けられており、特定の化学的および生物学的特性を与える可能性があります。
準備方法
合成ルートと反応条件
(E)-1,3-ジエチル-8-(4-メトキシメトキシスチリル)-7-メチルキサンチンの合成は、通常、次の手順を伴います。
出発物質: 合成は、市販のキサンチン誘導体から始まります。
スチリル基導入: スチリル基は、ウィッティヒ反応によって導入されます。この反応では、ホスホニウムイリドがアルデヒドと反応して、スチリル部分を生じます。
メトキシメトキシ置換: メトキシメトキシ基は、求核置換反応によって導入されます。この反応では、通常、塩基の存在下で、メトキシメチルクロリドが使用されます。
工業生産方法
この化合物の工業生産では、高い収率と純度を確保するために、上記の合成ルートの最適化が行われる可能性があります。これには、連続フローリアクターの使用、高度な精製技術、および厳しい品質管理対策が含まれる可能性があります。
化学反応の分析
反応の種類
(E)-1,3-ジエチル-8-(4-メトキシメトキシスチリル)-7-メチルキサンチンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたは他の酸化誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、ジヒドロ誘導体の形成につながる可能性があります。
置換: 適切な条件下では、メトキシメトキシ基は他の求核試薬で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬は、置換反応にしばしば使用されます。これらの反応は、通常、塩基の存在下で行われます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノンが生成される可能性があり、還元によってジヒドロ誘導体が生成される可能性があります。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスやシグナル伝達経路に対する潜在的な影響について研究されています。
医学: 特に中枢神経系疾患の文脈において、潜在的な治療効果について調査されています。
産業: 新しい材料の開発や、さまざまな産業プロセスにおける化学中間体として使用される可能性があります。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: May be used in the development of new materials or as a chemical intermediate in various industrial processes.
作用機序
(E)-1,3-ジエチル-8-(4-メトキシメトキシスチリル)-7-メチルキサンチンの作用機序は十分に解明されていません。構造に基づくと、他のキサンチン誘導体と同様に、中枢神経系のアデノシン受容体または他の分子標的に作用する可能性があります。この相互作用は、神経伝達物質の放出を調節し、さまざまな生理学的プロセスに影響を与える可能性があります。
類似化合物との比較
類似化合物
カフェイン: 興奮作用を持つ、よく知られたキサンチン誘導体です。
テオフィリン: 呼吸器疾患の治療に使用される、別のキサンチン誘導体です。
テオブロミン: ココアやチョコレートに含まれ、軽い興奮作用があります。
独自性
(E)-1,3-ジエチル-8-(4-メトキシメトキシスチリル)-7-メチルキサンチンは、その特定のスチリルとメトキシメトキシ置換基のために独特です。これらの置換基は、他のキサンチン誘導体と比較して、異なる化学的および生物学的特性を与える可能性があります。
特性
CAS番号 |
155271-75-3 |
|---|---|
分子式 |
C20H24N4O4 |
分子量 |
384.4 g/mol |
IUPAC名 |
1,3-diethyl-8-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O4/c1-5-23-18-17(19(25)24(6-2)20(23)26)22(3)16(21-18)12-9-14-7-10-15(11-8-14)28-13-27-4/h7-12H,5-6,13H2,1-4H3/b12-9+ |
InChIキー |
PKRUEBIYPBUOJK-FMIVXFBMSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCOC)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


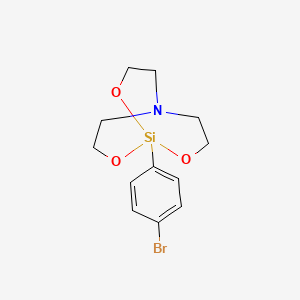
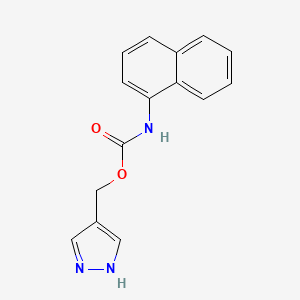
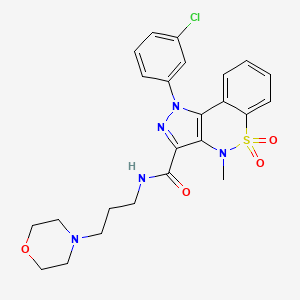
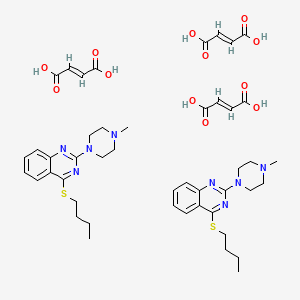
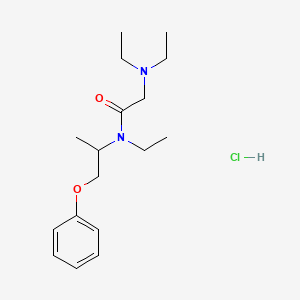
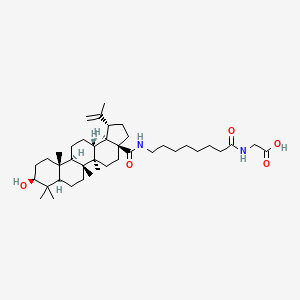
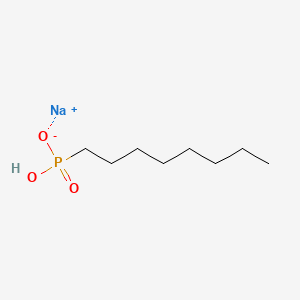
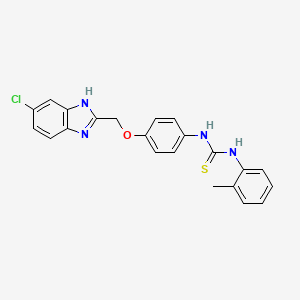
![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)

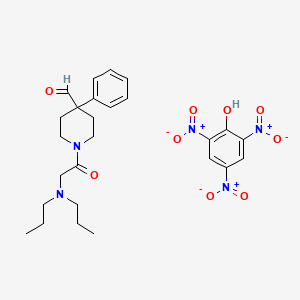
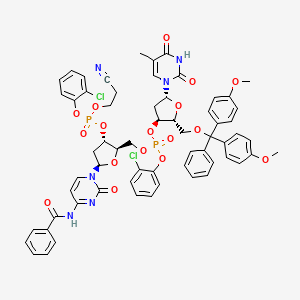
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)

